Cas no 220185-40-0 (Phosphine,1,3-propanediylbis[bis[3,5-bis(trifluoromethyl)phenyl]- (9CI))

Phosphine,1,3-propanediylbis[bis[3,5-bis(trifluoromethyl)phenyl]- (9CI) structure
220185-40-0 structure
Product Name:Phosphine,1,3-propanediylbis[bis[3,5-bis(trifluoromethyl)phenyl]- (9CI)
Numero CAS:220185-40-0
MF:C35H18F24P2
MW:956.42663526535
CID:243843
PubChem ID:4190533
Update Time:2025-04-19

Phosphine,1,3-propanediylbis[bis[3,5-bis(trifluoromethyl)phenyl]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphine,1,3-propanediylbis[bis[3,5-bis(trifluoromethyl)phenyl]- (9CI)
    • 1,3-BIS[BIS(3,5-DITRIFLUOROMETHYLPHENYL)PHOSPHINO]PROPANE
    • 1,3-bis[4-(4-nitrophenoxy)-α,α-dimethylbenzyl]benzene
    • 1,3-bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]propane
    • ACMC-20mvur
    • Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-
    • CTK0F4066
    • FT-0721659
    • KUCKQBNXASRTQX-UHFFFAOYSA-N
    • 220185-40-0
    • SCHEMBL2226470
    • 3-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylpropyl-bis[3,5-bis(trifluoromethyl)phenyl]phosphane
    • Inchi: 1S/C35H18F24P2/c36-28(37,38)16-4-17(29(39,40)41)9-24(8-16)60(25-10-18(30(42,43)44)5-19(11-25)31(45,46)47)2-1-3-61(26-12-20(32(48,49)50)6-21(13-26)33(51,52)53)27-14-22(34(54,55)56)7-23(15-27)35(57,58)59/h4-15H,1-3H2
    • Chiave InChI: KUCKQBNXASRTQX-UHFFFAOYSA-N
    • Sorrisi: P(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)CCCP(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1

Proprietà calcolate

  • Massa esatta: 956.05000
  • Massa monoisotopica: 956.05
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 24
  • Conta atomi pesanti: 61
  • Conta legami ruotabili: 8
  • Complessità: 1110
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0A^2
  • XLogP3: 13.3

Proprietà sperimentali

  • PSA: 27.18000
  • LogP: 13.79270
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.